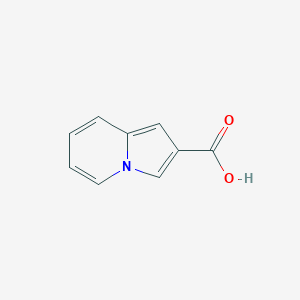

吲哚啉-2-羧酸

描述

Synthesis Analysis

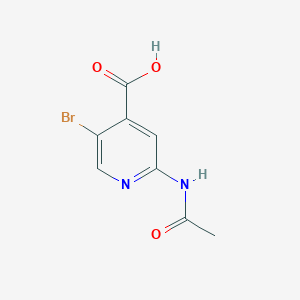

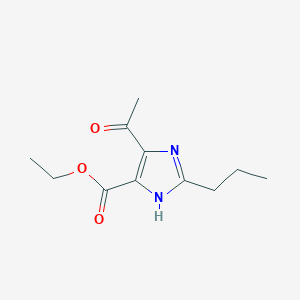

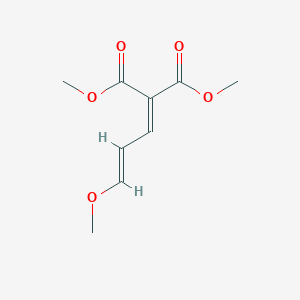

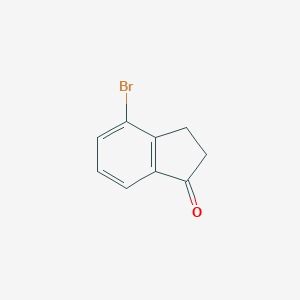

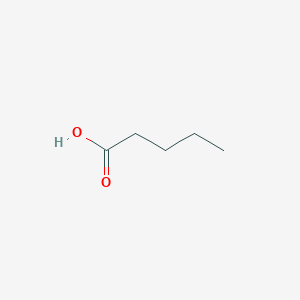

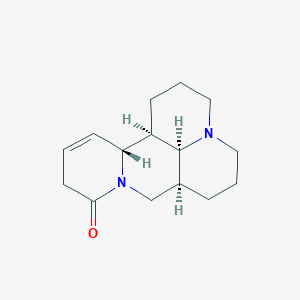

The synthesis of indolizine-2-carboxylic acid and its derivatives has been explored through various methodologies. One notable approach involves the copper-catalyzed annulation of 2-alkylazaarenes with α,β-unsaturated carboxylic acids, providing a concise access to C-2 arylated indolizines from simple and readily available starting materials (Yang et al., 2012). Another method reported the synthesis of indolizine-1-carboxylates through the Ortoleva-King reaction of 2-pyridylacetate followed by Aldol condensation, demonstrating compatibility with a broad range of functional groups and regioselective formation of benzoyl-substituted indolizines (Mohan et al., 2015).

Molecular Structure Analysis

Indolizine-2-carboxylic acids and their derivatives exhibit interesting molecular structures that are amenable to further functionalization. For instance, the synthesis of indolizine-2-carboxamides has been achieved through the reaction of indolizine-2-carboxylic acids with primary and secondary amines, providing efficient access to secondary and tertiary amides (Bode et al., 1994). This method offers a significant improvement over previously reported methodologies, enabling the exploration of N–CO rotational barriers through dynamic NMR analysis.

Chemical Reactions and Properties

Indolizine derivatives, including those derived from indolizine-2-carboxylic acid, have been shown to participate in various chemical reactions that highlight their reactivity and potential as intermediates in organic synthesis. For example, palladium-catalyzed oxidative C-H bond and C═C double bond cleavage has been employed for the C-3 acylation of indolizines with α,β-unsaturated carboxylic acids, illustrating the regioselectivity influenced by the carboxylic group (Yang et al., 2011).

Physical Properties Analysis

The physical properties of indolizine-2-carboxylic acid derivatives, such as photoluminescence, have been explored in the context of developing new materials. A study on 6-amino-8-cyanobenzo[1,2-b]indolizines, a class of photoluminescent materials derived from indolizine, demonstrated reversible pH-dependent optical properties with an uncommon blue shift in fluorescence emission upon protonation (Outlaw et al., 2016).

Chemical Properties Analysis

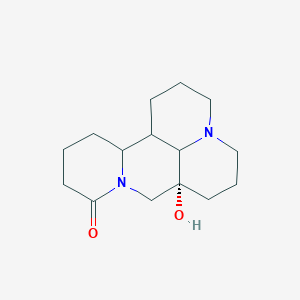

The chemical properties of indolizine-2-carboxylic acid derivatives are varied and have been utilized in the synthesis of bioactive compounds. For example, N'-substituted hydrazides of indolizine-2-carboxylic acid have been synthesized and shown to inhibit monoamine oxidase, with more activity than iproniazid, demonstrating the potential for therapeutic applications (Cardellini et al., 1977).

科学研究应用

吲哚啉衍生物的合成:Morita-Baylis-Hillman 衍生的吲哚啉-2-羧酸的丙基膦酸酐介导的酰胺化用于合成具有潜在药用价值的吲哚啉-2-羧酰胺和肼基衍生物 (Sekgota 等人,2021 年)。

抗肿瘤和降血糖潜力:吲哚啉衍生物已被研究其作为口服降糖剂和对艾氏腹水癌的抗肿瘤活性的潜力 (De & Saha, 1975)。

生物活性羧酸的光笼化:吲哚啉衍生物已被用于实用地合成红光释放的笼状羧酸,这些羧酸在红光照射下可以有效释放 (Watanabe 等人,2021 年)。

抗单胺氧化酶活性:吲哚啉-2-羧酸的 N'-取代酰肼对单胺氧化酶表现出显着的抑制作用,使其比异烟肼更活跃 (Cardellini 等人,1977 年)。

光致发光材料:源自吲哚啉-2-甲醛的 6-氨基-8-氰基苯并[1,2-b]吲哚啉显示出可逆的 pH 依赖性光学性质,并且可以合成以调节光学和 pH 效应 (Outlaw 等人,2016 年)。

铜催化的环化:2-烷基氮杂芳烃与 α,β-不饱和羧酸的铜催化环化反应提供了从简单材料中获得芳基化吲哚啉的途径 (Yang 等人,2012 年)。

抗菌特性:吲哚啉羧酸已被合成,对大肠杆菌和金黄色葡萄球菌具有抗菌活性 (Yu, 2012)。

安全和危害

未来方向

There have been many recent advances in the synthesis of indolizine and its derivatives . Researchers are developing novel approaches for the synthesis of indolizine and its derivatives . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

属性

IUPAC Name |

indolizine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9(12)7-5-8-3-1-2-4-10(8)6-7/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJHENXHFPTGKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344214 | |

| Record name | indolizine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indolizine-2-carboxylic acid | |

CAS RN |

3189-48-8 | |

| Record name | indolizine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | indolizine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

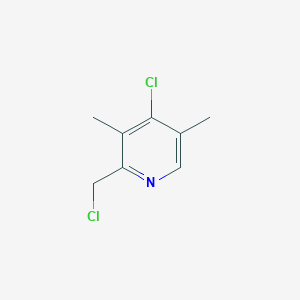

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-](/img/structure/B57757.png)

![1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B57771.png)

![(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B57783.png)